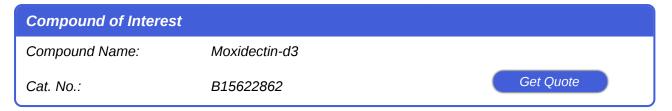


Moxidectin-d3 chemical properties and structure

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An In-depth Technical Guide to Moxidectin-d3: Chemical Properties and Structure

Introduction

Moxidectin-d3 is the deuterated form of Moxidectin, a potent, broad-spectrum endectocide belonging to the milbemycin family of macrocyclic lactones.[1][2][3][4] Derived from the fermentation of Streptomyces cyanogriseus, Moxidectin is a semi-synthetic derivative of nemadectin.[3][4][5] The isotopic labeling in **Moxidectin-d3** makes it an invaluable internal standard for the quantification of Moxidectin in various biological matrices using mass spectrometry-based methods, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7] This guide provides a detailed overview of the chemical properties, structure, and relevant experimental protocols for **Moxidectin-d3**.

Chemical Properties

The key chemical and physical properties of **Moxidectin-d3** are summarized in the table below. This data is essential for its proper handling, storage, and application in a research setting.



Property	Value	Citation(s)
IUPAC Name	(2R,2a'E,2a1'S,4Z,4'E,5S,6S,6'R,8'E,11'R,15'S,17a'R,20'R,20'a'R)-2a1',20'-dihydroxy-4- ((methoxy-d3)imino)-5,6',8',19'-tetramethyl-6-((E)-4-methylpent-2-en-2-yl)-2a1',3,4,5,6,6',7',10',11',14',15',17a',20',20a'-tetradecahydro-2'H,17'H-spiro[pyran-2,13'-[3][5]methano[8] [9]dioxacyclooctadecino[9,8,7-cd]benzofuran]-17'-one	[6]
Synonyms	CL-301423-d3	[6][10]
CAS Number	1216461-18-5	[8]
Molecular Formula	С37Н50Д3NО8	[6][8][11]
Molecular Weight	642.84 g/mol	[8]
Appearance	A solid	[6]
Purity	≥99% deuterated forms (d₁-d₃); >95% (HPLC)	[6][8]
Solubility	Soluble in Chloroform, Methanol, ethanol, DMF, DMSO	[3][6][10]
Storage Temperature	-20°C	[8][10]
SMILES	O=C([C@@]1([H])[C@@]2(O) [C@@]3([H])INVALID-LINK C(C)=C1)O[C@@]4([H])C INVALID-LINK/C=C/C=C2\CO3">C@([H])O[C@]5(OINVALID-LINK INVALID-LINK-	[6][10]



	-/C(C5)=N\OC([2H])([2H]) [2H])C4	
Unlabeled CAS Number	113507-06-5	[1][8]

Chemical Structure

Moxidectin-d3 is a complex macrocyclic lactone and a second-generation member of the milbemycin class.[1][2] Its structure is distinguished from its parent compound, nemadectin, by a unique methoxime moiety at the C23 position and a substituted olefinic side chain at C25.[1] [2] The "d3" designation indicates that the three hydrogen atoms on the methoxy group of the C23 methoxime have been replaced with deuterium atoms. This isotopic substitution is crucial for its use as an internal standard, as it results in a predictable mass shift detectable by mass spectrometry without significantly altering its chemical behavior or chromatographic retention time compared to the unlabeled Moxidectin.

The core structure is a 16-membered pentacyclic lactone, characterized by a complex arrangement of fused rings and stereocenters.[1] This intricate three-dimensional structure is fundamental to its biological activity.

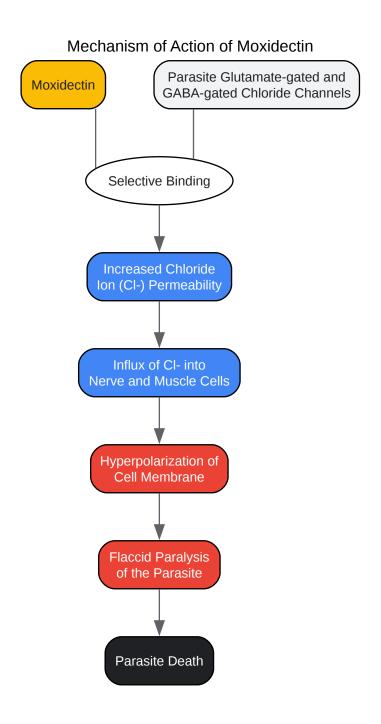
Mechanism of Action

As an analog of Moxidectin, **Moxidectin-d3** is expected to follow the same mechanism of action. Moxidectin exerts its anthelmintic effect by targeting the nervous and muscular systems of invertebrate parasites.[1][4]

- Binding to Ion Channels: Moxidectin selectively binds with high affinity to glutamate-gated and gamma-aminobutyric acid (GABA)-gated chloride ion channels, which are critical for neurotransmission in invertebrates.[1][2][12][13]
- Increased Chloride Permeability: This binding event potentiates the channels, leading to an increased influx of chloride ions into the nerve and muscle cells.[1][13]
- Hyperpolarization and Paralysis: The influx of negative chloride ions causes
 hyperpolarization of the cell membrane, rendering the neurons and muscle cells
 unresponsive to excitatory stimuli.[1][13]



• Paralysis and Death: This state of hyperpolarization results in a flaccid paralysis of the parasite, disrupting its ability to move, feed, and reproduce, ultimately leading to its death and expulsion from the host.[1][2][13]



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Mechanism of Action of Moxidectin

Experimental Protocols

Moxidectin-d3 is primarily used as an internal standard for the quantitative analysis of Moxidectin residues in biological samples. Below is a generalized protocol for sample preparation and analysis using LC-MS/MS, a common application.[6][14]

Protocol 1: Sample Preparation from Plasma/Serum (Protein Precipitation)

This protocol outlines a common procedure for extracting Moxidectin from plasma or serum. [14]

- Aliquoting: In a clean microcentrifuge tube, pipette 100-200 μL of the plasma or serum sample.[14]
- Internal Standard Spiking: Add a known concentration of Moxidectin-d3 solution to the sample. Vortex briefly to ensure thorough mixing.
- Protein Precipitation: Add 3 volumes of cold acetonitrile (e.g., 600 μL for a 200 μL sample) to precipitate proteins.[14] Using acetonitrile containing 1% formic acid can enhance precipitation.[14]
- Mixing and Centrifugation: Vortex the mixture vigorously for 1-5 minutes.[14] Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
- Supernatant Collection: Carefully transfer the clear supernatant, which contains the analyte and internal standard, to a new tube or an HPLC vial for analysis.[14]

Protocol 2: LC-MS/MS Analysis

The following are typical instrument conditions that should be optimized for the specific system in use.

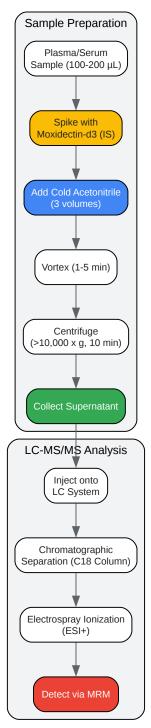
Chromatographic System: UHPLC or HPLC system.[14]



- Column: A reversed-phase column, such as an Agilent Zorbax Eclipse Plus C18 (50 mm × 2.1 mm, 1.8 μm) or Luna C8(2) (30 x 2.0 mm, 3 μm), is typically used for separation.[14]
- Mobile Phase: A gradient elution is often employed using two mobile phases. For example:
 - Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water.[14]
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.[14][15]
- Flow Rate: 0.2 0.4 mL/min.[14]
- Injection Volume: 5 10 μL.[14]
- Column Temperature: 30 40 °C.[14]
- Mass Spectrometer: Triple Quadrupole Mass Spectrometer.[14]
- Ionization Mode: Electrospray Ionization (ESI) in positive mode, which generally provides a better response for Moxidectin.[14]
- Detection: Multiple Reaction Monitoring (MRM) is used for detection and quantification. At least two mass transitions (one for quantification, one for confirmation) are monitored for both Moxidectin and Moxidectin-d3 to ensure identity and accuracy.[14]



LC-MS/MS Sample Preparation Workflow



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Workflow for Sample Prep and LC-MS/MS



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